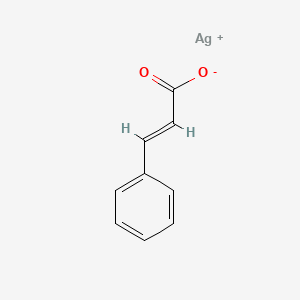

Silver(I) cinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7AgO2 |

|---|---|

Molecular Weight |

255.02 g/mol |

IUPAC Name |

silver;(E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; |

InChI Key |

SIEWBPYSALLVGO-UHDJGPCESA-M |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ag+] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[Ag+] |

Origin of Product |

United States |

Foundational & Exploratory

The Solubility of Silver(I) Cinnamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of silver(I) cinnamate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound. This guide is intended to equip researchers with the necessary methodology to generate precise solubility data for their specific applications, which is a critical parameter in fields ranging from medicinal chemistry to materials science.

Introduction to this compound

This compound is a coordination complex formed between the silver(I) ion (Ag⁺) and the cinnamate anion, the conjugate base of cinnamic acid. The physicochemical properties of silver compounds are of significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities. The solubility of these compounds is a fundamental determinant of their bioavailability and efficacy. Understanding the solubility of this compound in different organic solvents is crucial for formulation development, purification processes, and the design of novel drug delivery systems.

Solubility Data of this compound

A comprehensive search of available chemical literature and databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. While qualitative statements suggest that related compounds like silver acetate have some solubility in organic solvents, precise numerical values for this compound are not readily reported.[1] The table below has been structured to accommodate future experimental findings.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) |

| Ethanol | C₂H₅OH | 24.55 | Data not available |

| Methanol | CH₃OH | 32.7 | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.08 | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Data not available |

| Dimethyl Sulfoxide | (CH₃)₂SO | 47 | Data not available |

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | 38 | Data not available |

| Acetonitrile | CH₃CN | 37.5 | Data not available |

| Tetrahydrofuran | C₄H₈O | 7.5 | Data not available |

| Toluene | C₇H₈ | 2.38 | Data not available |

| Hexane | C₆H₁₄ | 1.88 | Data not available |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Reagents

-

This compound (synthesized or commercially procured)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer

-

Analytical balance

Experimental Procedure

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

The mixture is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

The saturated solution is allowed to stand undisturbed to allow the excess solid to settle.

-

The suspension is then centrifuged at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Dilution:

-

A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a 0.22 µm filter to remove any fine particles.

-

The collected sample is then accurately diluted with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Dissolved this compound:

-

The concentration of this compound in the diluted solution is determined using a suitable analytical technique. UV-Vis spectrophotometry is a common method, where the absorbance of the solution is measured at the wavelength of maximum absorbance (λ_max) for this compound.

-

A calibration curve is first constructed by preparing a series of standard solutions of known concentrations of this compound in the same solvent and measuring their corresponding absorbances.

-

The concentration of the unknown sample is then calculated from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility of this compound in the specific organic solvent is calculated by taking into account the dilution factor and is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently scarce in the literature, this guide provides a robust experimental framework for researchers to determine these crucial parameters. The provided methodology, based on standard laboratory techniques, will enable the generation of reliable and reproducible solubility data. Such data is indispensable for the rational design of formulations and for advancing the development of this compound-based therapeutics and materials. It is recommended that future research efforts focus on systematically determining and publishing the solubility of this compound in a wide array of organic solvents to fill the existing knowledge gap.

References

Thermal Decomposition Properties of Silver(I) Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition properties of Silver(I) Cinnamate. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the thermal behavior of this and similar metal carboxylate compounds. Due to a paucity of specific experimental data on this compound in publicly accessible literature, this document synthesizes information from related metal cinnamates and silver carboxylates to project the likely thermal decomposition characteristics. The guide details standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents expected quantitative data in structured tables, and offers a conceptual framework for the decomposition pathway.

Introduction

This compound, the silver salt of cinnamic acid, is a compound of interest in various fields, including materials science and pharmaceuticals, owing to the combined properties of the silver ion and the cinnamate moiety. Understanding its thermal stability and decomposition pathway is crucial for applications involving elevated temperatures, such as in the formulation of drug delivery systems, the synthesis of silver-based nanomaterials, and the development of thermally stable coatings.

This guide addresses the core requirements for understanding the thermal decomposition of this compound by providing:

-

A summary of expected quantitative thermal analysis data.

-

Detailed experimental protocols for key analytical techniques.

-

Visual representations of the experimental workflow and a conceptual decomposition pathway.

It is important to note that the quantitative data presented herein is based on studies of analogous metal cinnamates and should be considered as a predictive guide until specific experimental data for this compound becomes available.

Predicted Thermal Decomposition Data

The thermal decomposition of metal cinnamates typically proceeds in one or more stages, involving the loss of the organic ligand and the formation of a metal or metal oxide residue. The precise temperatures and mass losses are dependent on factors such as the metal cation, the heating rate, and the atmospheric conditions. Based on the analysis of various metal cinnamates, the following table summarizes the anticipated thermal decomposition data for this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Probable Evolved Species | Final Residue |

| Decomposition | 180 - 250 | 220 - 280 | ~57.5% | CO₂, Cinnamic Acid derivatives | Metallic Silver (Ag) |

Note: The theoretical mass percentage of the cinnamate ligand in this compound (C₉H₇AgO₂) is approximately 57.5%. The final residue is expected to be metallic silver, as silver oxides are generally not stable at the higher end of the decomposition temperature range and would further decompose to metallic silver.

Experimental Protocols

The characterization of the thermal decomposition of this compound would typically involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For a more in-depth analysis of the evolved gases, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound, as well as to identify the endothermic or exothermic nature of the decomposition process.

Instrumentation: A simultaneous TGA/DSC instrument is recommended to correlate mass loss with thermal events accurately.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 3-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA/DSC instrument is purged with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative side reactions.

-

A baseline is established by running the experimental temperature program with an empty crucible.

-

-

Temperature Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition, as well as the percentage of mass loss.

-

The first derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rate of mass loss.

-

The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting, evaporation) or exothermic (decomposition, oxidation) events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile organic compounds evolved during the thermal decomposition of this compound.

Instrumentation: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: A very small amount of the this compound sample (typically 50-200 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA, e.g., 280 °C) in an inert atmosphere (Helium). The organic components are volatilized and transferred to the GC column.

-

Gas Chromatography (GC): The evolved gases are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated components are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with spectral libraries.

Conceptual Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a multi-step process involving the cleavage of the silver-oxygen bond and the subsequent fragmentation of the cinnamate ligand. The final solid product is expected to be metallic silver.

The primary decomposition products are likely to be carbon dioxide and various organic fragments derived from the cinnamate anion. Decarboxylation is a common decomposition pathway for metal carboxylates. The remaining organic moiety may undergo further reactions such as isomerization, fragmentation, or polymerization.

An In-Depth Technical Guide to the Physical and Chemical Properties of Silver(I) Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver(I) cinnamate, the silver salt of cinnamic acid, is a compound of increasing interest within the scientific community, particularly in the fields of materials science and drug development. Its potential biological activities, stemming from the combined properties of silver ions and the cinnamate moiety, make it a compelling subject for further investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications, with a focus on its role in drug development.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application and further research. The following tables summarize the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇AgO₂ | [1] |

| Molecular Weight | 255.02 g/mol | [1] |

| Appearance | White to off-white solid | General observation for silver carboxylates |

| Melting Point | Decomposes before melting | [2] |

| Solubility | Sparingly soluble in water and common organic solvents. Increased solubility has been observed in dimethyl sulfoxide (DMSO). | [3] |

| Thermal Stability | Decomposes upon heating. Silver carboxylates, in general, are known to be sensitive to heat and light. | [2] |

Table 1: Physical Properties of this compound

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of this compound. The following sections provide methodologies based on established practices for similar silver carboxylates.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a soluble silver salt, such as silver nitrate, with a soluble cinnamate salt, or by reacting cinnamic acid with a silver base like silver oxide.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of Sodium Cinnamate: Dissolve a known amount of trans-cinnamic acid in a minimal amount of ethanol. In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution in deionized water. Slowly add the sodium hydroxide solution to the cinnamic acid solution with constant stirring to form sodium cinnamate.

-

Precipitation: Prepare an aqueous solution of silver nitrate. While vigorously stirring the sodium cinnamate solution, add the silver nitrate solution dropwise. A white precipitate of this compound should form immediately.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water and then ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.

Characterization Techniques

FTIR spectroscopy is a crucial technique for confirming the formation of this compound by identifying the characteristic vibrational modes of the molecule.

Experimental Parameters:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Assignment |

| ~3060-3020 | Aromatic C-H stretching |

| ~1630-1600 | C=C stretching of the vinyl group |

| ~1580-1520 | Asymmetric COO⁻ stretching |

| ~1420-1380 | Symmetric COO⁻ stretching |

| ~980 | Out-of-plane C-H bending of the trans-alkene |

| Below 500 | Ag-O stretching vibrations |

Table 2: Characteristic FTIR Peaks for this compound

The shift of the carboxylate stretching frequencies compared to cinnamic acid is a key indicator of salt formation.

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the cinnamate ligand within the silver complex. Due to the low solubility of this compound in common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is often used.

Workflow for NMR Sample Preparation and Analysis:

Caption: Workflow for NMR analysis of this compound.

Expected Chemical Shifts (in DMSO-d₆):

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~7.5-7.8 | Aromatic protons |

| ¹H | ~7.4 | Vinyl proton (α to carbonyl) |

| ¹H | ~6.5 | Vinyl proton (β to phenyl) |

| ¹³C | ~168-172 | Carbonyl carbon (COO⁻) |

| ¹³C | ~125-145 | Aromatic and vinyl carbons |

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for the Cinnamate Ligand in this compound

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition profile of this compound.

Experimental Parameters:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Atmosphere: Typically nitrogen or air, with a constant flow rate.

-

Heating Rate: A controlled heating rate, commonly 10 °C/min.

-

Temperature Range: From ambient temperature to a point where complete decomposition is observed (e.g., 600 °C).

Expected Observations:

-

TGA: A significant weight loss corresponding to the decomposition of the organic cinnamate ligand and the formation of metallic silver. The decomposition may occur in one or multiple steps.

-

DSC: Endothermic or exothermic peaks corresponding to phase transitions and decomposition events. The absence of a sharp melting peak before decomposition confirms its thermal instability.

Applications in Drug Development

The potential of this compound in drug development lies in the synergistic or combined antimicrobial and cytotoxic effects of silver ions and cinnamic acid derivatives.

Antimicrobial Activity

Silver ions are well-known for their broad-spectrum antimicrobial properties. The proposed mechanisms of action include:

-

Cell Membrane Disruption: Silver ions can interact with sulfur-containing proteins in the bacterial cell membrane, leading to increased permeability and cell lysis.

-

Inhibition of Enzymes: Silver ions can bind to and inactivate essential enzymes, disrupting cellular processes.

-

DNA Interaction: Silver ions may interact with bacterial DNA, inhibiting replication.

Cinnamic acid and its derivatives also possess antimicrobial properties, which may complement the action of silver.[2]

Proposed Antimicrobial Signaling Pathway:

Caption: Proposed antimicrobial mechanism of this compound.

Cytotoxic and Anticancer Potential

Silver nanoparticles and some silver complexes have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis. Cinnamic acid derivatives have also been investigated for their anticancer properties.

Potential Cytotoxic Signaling Pathways:

The interaction of this compound with cancer cells could potentially modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. While specific pathways for this compound are yet to be fully elucidated, pathways commonly affected by silver nanoparticles include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis.

-

MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

-

p53 Pathway: The p53 tumor suppressor protein plays a central role in inducing apoptosis in response to cellular stress.

Hypothesized Signaling Cascade:

Caption: Hypothesized cytotoxic signaling pathways of this compound.

Conclusion

This compound is a promising compound with potential applications in drug development, particularly as an antimicrobial and cytotoxic agent. This guide has provided a comprehensive overview of its known physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic potential in a clinical setting. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working in this exciting area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. An Analysis of the Chemical and Physical Properties of a Silver Carboxylate Titanium-Dioxide Polydimethylsiloxane Antimicrobial Matrix on Orthopedic Implant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Quantum Yield of Silver(I) Carboxylate Fluorescence with a Focus on Silver(I) Cinnamate

To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive technical guide on the principles, measurement, and influencing factors of the fluorescence quantum yield of silver(I) carboxylates, with a prospective analysis for silver(I) cinnamate.

Introduction

Silver(I) complexes, particularly those involving carboxylate ligands, are a class of compounds with diverse applications in materials science, catalysis, and medicine. Their photophysical properties, including fluorescence, are of significant interest for the development of novel sensors, imaging agents, and light-emitting materials. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is often a prerequisite for practical applications in fluorescence-based technologies.

This technical guide provides an in-depth exploration of the fluorescence quantum yield of silver(I) carboxylate complexes, with a specific focus on the prospective analysis of this compound. While quantitative data for this compound itself is not yet reported, this document summarizes the known photoluminescence characteristics of analogous silver(I) carboxylates, outlines the detailed experimental protocols for accurate quantum yield determination, and discusses the key factors that influence the fluorescence of these fascinating materials.

Photoluminescence of Silver(I) Carboxylate Complexes

The luminescence of silver(I) coordination complexes is a subject of ongoing research. The emission properties of these compounds are diverse and highly dependent on the nature of the organic ligands and the resulting supramolecular structures. In the solid state, the luminescence of silver(I) carboxylate complexes is often attributed to several possible electronic transitions:

-

Ligand-Centered (LC) Transitions: The emission originates from the organic carboxylate ligand itself, with the silver(I) ion having a minor perturbing effect.

-

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a silver-centered orbital to a ligand-based orbital.

-

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a silver-centered orbital.

-

Metal-Centered (MC) Transitions: Although less common for d¹⁰ ions like Ag(I), these transitions can occur between d and s or p orbitals.

-

Argentophilic Interactions (Ag···Ag): In some crystal structures, close contacts between silver(I) ions can lead to the formation of emissive excited states.[1]

The specific emission mechanism for a given silver(I) carboxylate will depend on the electronic structure of the ligand, the coordination geometry of the silver ion, and the intermolecular interactions within the crystal lattice. For this compound, the presence of the extended π-system in the cinnamate ligand suggests the possibility of ligand-centered fluorescence.

Quantitative Data on the Photoluminescence of Silver(I) Complexes

As previously stated, specific fluorescence quantum yield data for this compound is not available. To provide a quantitative context, the following table summarizes photoluminescence data for other silver-containing compounds. It is important to note that these are not all simple carboxylates and include clusters and complexes with other ligands, which can significantly influence their photophysical properties. This data is presented for illustrative purposes to highlight the range of quantum yields observed in silver-based materials.

| Compound/Material | Emission Type | Quantum Yield (Φ) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/State | Reference |

| X@Ag₅₄S₂₀(thiolate)₂₀(sulfonate)₁₂ (X=S) | Phosphorescence | Low | - | - | Solid State | --INVALID-LINK--[2][3][4][5][6] |

| X@Ag₅₄S₂₀(thiolate)₂₀(sulfonate)₁₁ (X=I) | Phosphorescence | 16x higher than X=S | - | - | Solid State | --INVALID-LINK--[2][3][4][5][6] |

| --INVALID-LINK-- | Luminescence | Not Quantified | 325 | 355, 372 | Solid State | --INVALID-LINK--[1] |

| --INVALID-LINK--·12H₂O | Luminescence | Not Quantified | 325 | 355, 372 | Solid State | --INVALID-LINK--[1] |

Experimental Protocols for Quantum Yield Measurement

The determination of the fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7]

4.1.1. Principle

The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions, respectively.

4.1.2. Experimental Workflow

4.1.3. Detailed Protocol

-

Selection of a Reference Standard: Choose a standard with a well-documented quantum yield and with absorption and emission spectra that are in a similar range to the sample. For a hypothetical UV-excitable this compound, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) could be appropriate.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the reference solutions under identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage).

-

Data Analysis:

-

Correct the emission spectra for the instrument's response function.

-

Integrate the area under the corrected emission spectra to obtain the total fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the sample using the equation provided above.

-

Absolute Quantum Yield Measurement

The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere.[8][9][10][11]

4.2.1. Principle

An integrating sphere collects all the light scattered and emitted by the sample. By comparing the signal with the sample in the sphere to a blank measurement, the number of absorbed and emitted photons can be directly determined.[12]

4.2.2. Experimental Workflow

4.2.3. Detailed Protocol

-

Instrument Setup: A spectrofluorometer equipped with an integrating sphere is required. The inner surface of the sphere is coated with a highly reflective material (e.g., Spectralon®).

-

Blank Measurement (Scattering):

-

Place a cuvette containing only the solvent inside the integrating sphere.

-

Excite the solvent at the desired wavelength and record the spectrum. This measurement captures the scattered excitation light.

-

-

Sample Measurement (Scattering and Emission):

-

Place the cuvette with the sample solution inside the integrating sphere.

-

Excite the sample at the same wavelength and record the spectrum. This spectrum will contain a peak from the scattered excitation light and the fluorescence emission of the sample.

-

-

Data Analysis:

-

The number of absorbed photons is proportional to the decrease in the area of the scattered excitation peak in the sample measurement compared to the blank measurement.

-

The number of emitted photons is proportional to the integrated area of the fluorescence emission peak in the sample measurement.

-

The absolute quantum yield is the ratio of the integrated emission intensity to the integrated absorbed intensity, after correcting for the spectral response of the detector.

-

Factors Influencing the Fluorescence Quantum Yield of Silver(I) Complexes

The fluorescence quantum yield of silver(I) carboxylates can be influenced by a variety of factors.[13] Understanding these factors is crucial for the rational design of new luminescent materials.

-

Ligand Structure: The nature of the carboxylate ligand plays a dominant role. Increased conjugation and rigidity in the ligand structure often lead to higher quantum yields by reducing non-radiative decay pathways. For this compound, the rigid phenyl and acrylate groups are expected to favor fluorescence.

-

Coordination Environment: The geometry around the silver(I) ion can affect the electronic structure and thus the emission properties.

-

Argentophilic Interactions: The presence and strength of Ag···Ag interactions can open up new radiative and non-radiative decay channels, significantly impacting the quantum yield.

-

Solvent: For solution-phase measurements, the polarity and viscosity of the solvent can influence the excited state lifetime and stability, thereby affecting the quantum yield.

-

Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to the enhancement of non-radiative decay processes.

-

Concentration: At high concentrations, self-quenching or aggregation-caused quenching can occur, leading to a lower observed quantum yield.

-

pH: The pH of the solution can affect the protonation state of the ligand or the stability of the complex, which in turn can alter the fluorescence properties.[14]

Conclusion and Future Outlook

While the fluorescence quantum yield of this compound remains to be experimentally determined, this guide provides the necessary framework for such an investigation. The photoluminescence of silver(I) carboxylates is a rich field of study, with the potential for discovering new materials with tailored optical properties. The detailed experimental protocols for both relative and absolute quantum yield measurements outlined herein offer a clear path for researchers to accurately characterize this compound and other novel silver(I) complexes. Future work should focus on the synthesis of high-purity this compound and the systematic study of its photophysical properties, including its fluorescence quantum yield in various environments. Such data will be invaluable for assessing its potential in applications ranging from bio-imaging to materials science.

References

- 1. material.bucea.edu.cn [material.bucea.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Photoluminescence Quantum Yield of Silver Clusters by Heavy Atom Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 8. edinst.com [edinst.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jascoinc.com [jascoinc.com]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes with Silver(I) Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of organic dyes from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Photocatalysis has emerged as a promising advanced oxidation process for the complete mineralization of these pollutants. Silver-based materials have garnered considerable attention as efficient photocatalysts due to their unique electronic and optical properties. While extensive research exists on silver nanoparticles and silver-doped semiconductors, the potential of specific silver coordination complexes, such as silver(I) cinnamate, remains an area of growing interest.

This document provides a detailed overview of the potential application of this compound as a photocatalyst for the degradation of common organic dyes, namely Rhodamine B and Methylene Blue. Due to the limited availability of specific experimental data for this compound in the scientific literature, this document presents a generalized methodology based on established protocols for similar silver carboxylate complexes and other silver-based photocatalysts. The provided protocols are intended to serve as a foundational guide for researchers venturing into the investigation of this compound's photocatalytic efficacy.

Data Presentation: Photocatalytic Performance of Related Silver-Based Materials

Table 1: Photocatalytic Degradation of Rhodamine B by Various Silver-Based Catalysts

| Photocatalyst | Dye Concentration (mg/L) | Catalyst Loading (g/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reaction Kinetics | Rate Constant |

| Ag@ZnO | 10 | 1.0 | UV-Vis | 120 | >95 | Pseudo-first-order | - |

| Ag/TiO₂ | 10 | 0.5 | Visible Light | 180 | ~98 | Pseudo-first-order | 0.019 min⁻¹ |

| Ag-based MOF | 15.3 | 0.5 | Visible Light | 120 | 82.4 | Pseudo-first-order | 0.0135 min⁻¹[1][2] |

Table 2: Photocatalytic Degradation of Methylene Blue by Various Silver-Based Catalysts

| Photocatalyst | Dye Concentration (mg/L) | Catalyst Loading (g/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reaction Kinetics | Rate Constant |

| Ag Nanoparticles | 10 | 0.1 | Sunlight | 420 | ~95 | - | - |

| Ag/g-C₃N₄ | 10 | 1.0 | Visible Light | 120 | >90 | Pseudo-first-order | - |

| Ag₂O/Zea mays L. | 10 | 0.5 | UV Light | 120 | 95.0 | - | -[3] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound and its subsequent use in the photocatalytic degradation of organic dyes. These protocols are based on common methods for preparing silver carboxylates and conducting photocatalysis experiments.

Protocol 1: Synthesis of this compound Photocatalyst

This protocol describes a precipitation method for the synthesis of this compound.

Materials:

-

Silver nitrate (AgNO₃)

-

Cinnamic acid (C₉H₈O₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Sodium Cinnamate Solution:

-

Dissolve a specific molar amount of cinnamic acid in ethanol in a beaker.

-

In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the cinnamic acid solution while stirring continuously to form sodium cinnamate.

-

-

Precipitation of this compound:

-

In a separate light-protected flask, dissolve a stoichiometric amount of silver nitrate in deionized water.

-

While vigorously stirring the sodium cinnamate solution, add the silver nitrate solution dropwise.

-

A precipitate of this compound should form immediately.

-

-

Washing and Drying:

-

Continue stirring the mixture for a few hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.

-

-

Characterization:

-

The synthesized this compound powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the morphology.

-

Protocol 2: Photocatalytic Degradation of Organic Dyes

This protocol outlines the procedure for evaluating the photocatalytic activity of synthesized this compound against organic dyes like Rhodamine B and Methylene Blue.

Materials:

-

Synthesized this compound photocatalyst

-

Rhodamine B or Methylene Blue dye stock solution

-

Deionized water

-

Photoreactor equipped with a light source (e.g., UV lamp or visible light lamp)

-

Magnetic stirrer

-

Cuvettes for spectrophotometry

-

UV-Vis Spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Dye Solution:

-

Prepare a stock solution of the desired organic dye (e.g., 100 mg/L) in deionized water.

-

Dilute the stock solution to the desired experimental concentration (e.g., 10 mg/L).

-

-

Photocatalytic Reaction:

-

Add a specific amount of the this compound photocatalyst (e.g., 0.1 g) to a known volume of the dye solution (e.g., 100 mL) in the photoreactor.

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

-

Turn on the light source to initiate the photocatalytic reaction.

-

Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

-

Centrifuge each aliquot to separate the photocatalyst.

-

Measure the absorbance of the supernatant.

-

-

Data Analysis:

-

The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.

-

The reaction kinetics can be determined by plotting the natural logarithm of the concentration ratio (ln(C/C₀)) versus time for pseudo-first-order kinetics.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Photocatalytic Degradation

Caption: Experimental workflow for the photocatalytic degradation of organic dyes.

Diagram 2: Plausible Signaling Pathway for Photocatalytic Degradation

Caption: Plausible mechanism of photocatalytic dye degradation by a silver-based catalyst.

References

- 1. Enhanced Degradation of Rhodamine B by Metallic Organic Frameworks Based on NH2-MIL-125(Ti) under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Degradation of Rhodamine B by Metallic Organic Frameworks Based on NH2-MIL-125(Ti) under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Application Notes and Protocols: Silver(I) Cinnamate in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of silver(I) carboxylates, with a focus on cinnamate derivatives, in the synthesis and application of metal-organic frameworks (MOFs). While direct utilization of pre-synthesized Silver(I) cinnamate is not widely documented, the principles outlined here are derived from the extensive research on silver-based MOFs and the use of cinnamic acid and its analogues as organic linkers. These materials are of significant interest for their potential in drug delivery, catalysis, and antimicrobial applications.

Introduction to Silver-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Silver-based MOFs (Ag-MOFs) have garnered considerable attention due to their unique properties, including high surface area, tunable porosity, and the inherent biological activity of silver ions.[1] The controlled release of Ag+ from the MOF structure provides a sustained antimicrobial effect, making them promising candidates for various biomedical applications.[2] Furthermore, the incorporation of specific organic linkers, such as those derived from cinnamic acid, can impart additional functionalities, including drug loading capabilities and catalytic activity.

Applications of Silver-Based MOFs

The versatile nature of Ag-MOFs allows for their application in diverse fields:

-

Antimicrobial Agents: Ag-MOFs can serve as reservoirs for the slow and sustained release of bactericidal Ag+ ions.[2] This controlled release minimizes cytotoxicity to host cells while effectively combating bacterial infections. The antibacterial efficacy of Ag-MOFs has been demonstrated against both Gram-positive and Gram-negative bacteria.[3]

-

Drug Delivery: The porous structure of MOFs enables the encapsulation and delivery of therapeutic agents.[4][5] Silver-containing MOFs can be designed to carry drugs, which can be released in response to specific stimuli, such as pH changes. This targeted delivery can enhance the therapeutic efficacy and reduce systemic side effects.[1]

-

Catalysis: MOFs can act as catalysts in various organic reactions.[6] The metallic nodes and the functional organic linkers can both serve as active sites. Silver-based MOFs have shown potential in photocatalysis for the degradation of organic pollutants.[7][8]

-

Sensing: The luminescent properties of some Ag-MOFs can be modulated by the presence of specific analytes, making them suitable for chemical sensing applications.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on silver-based MOFs.

Table 1: Antibacterial Activity of Selected Silver-Based MOFs

| MOF | Target Bacteria | Inhibition Rate (%) | Reference |

| Ag-MOF-11 | Gram-negative & Gram-positive strains | ~100% & 99.90% | [1] |

| Ag-MOF-12 | Gram-negative & Gram-positive strains | ~100% & 99.90% | [1] |

| b-AgMOF | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | High efficiency | [3] |

Table 2: Photocatalytic Degradation Efficiency of Selected Silver-Based MOFs

| MOF | Pollutant | Degradation Efficiency (%) | Time (min) | Reference |

| Ag-MOF/Ag2NCN Hybrid | Rhodamine B | ~99% | 180 | [9] |

| [{Ag(H2btc)}{Ag2(Hbtc)}]n | Methylene Blue | High | - | [7] |

Table 3: Adsorption Capacity of a MOF for Silver Ions

| MOF Adsorbent | Adsorption Capacity for Ag(I) (mg·g⁻¹) | Conditions | Reference |

| MOF-RD | 707.2 | pH 5, 318 K | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative silver-based MOF using a carboxylate linker, which can be adapted for cinnamate derivatives, and a protocol for evaluating its antibacterial activity.

Protocol for Room-Temperature Synthesis of a Silver(I) Carboxylate MOF (Ag2BDC)

This protocol is adapted from a method for synthesizing Ag2BDC (BDC = 1,4-benzenedicarboxylate) at room temperature and can serve as a starting point for syntheses involving cinnamate-derived linkers.[11][12]

Materials:

-

Silver nitrate (AgNO₃)

-

1,4-benzenedicarboxylic acid (H₂BDC) or a cinnamate-derived dicarboxylic acid

-

Sodium hydroxide (NaOH)

-

Anhydrous ethanol

-

Deionized water

Procedure:

-

In a flask, dissolve 3 mmol of the dicarboxylic acid linker and 7.5 mmol of NaOH in 80 mL of deionized water.

-

In a separate vial, prepare a solution of 3 mmol of AgNO₃ in 20 mL of anhydrous ethanol.

-

Add the AgNO₃ solution dropwise to the dicarboxylic acid solution while stirring.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Isolate the resulting nanocrystalline material by centrifugation (e.g., 4000 x g for 10 minutes).

-

Wash the product with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in an oven at a suitable temperature (e.g., 50-60 °C) for 12 hours.

Characterization:

The synthesized MOF should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared Spectroscopy (FTIR) to verify the coordination of the linker to the metal, and Thermogravimetric Analysis (TGA) to assess thermal stability.[11]

Protocol for Evaluating Antibacterial Activity (Broth Microdilution Method)

This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of the synthesized Ag-MOF.

Materials:

-

Synthesized Ag-MOF

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient broth (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock suspension of the Ag-MOF in sterile deionized water or a suitable solvent and sonicate to ensure uniform dispersion.

-

Perform serial two-fold dilutions of the MOF suspension in nutrient broth in the wells of a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted MOF.

-

Include a positive control (bacteria in broth without MOF) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the MOF that inhibits visible bacterial growth.

-

Optionally, quantify bacterial growth by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of silver-based MOFs.

Caption: Workflow for the synthesis and application of silver-cinnamate MOFs.

Caption: Proposed antimicrobial mechanism of silver-based MOFs.

References

- 1. Recent Advances of Silver-Based Coordination Polymers on Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New metastable interfacial synthesis of a silver-terephthalate metal organic framework: structure, morphology and antibacterial activities - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Silver Nanoparticles Decorated UiO-66-NH2 Metal-Organic Framework for Combination Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-rad.com [sci-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The design of high-efficient MOFs for selective Ag(I) capture: DFT calculations and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Room-temperature synthesis of nanometric and luminescent silver-MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Room-temperature synthesis of nanometric and luminescent silver-MOFs [frontiersin.org]

Application Notes and Protocols: Silver(I) Cinnamate as a Catalyst in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific examples of silver(I) cinnamate being used as a catalyst in organic synthesis. The following application notes and protocols are based on the well-established catalytic activity of other silver(I) carboxylates, such as silver(I) acetate (AgOAc). The reactivity of this compound is anticipated to be analogous to these compounds, and these notes are provided as a predictive guide for researchers.

Introduction

Silver(I) salts have emerged as versatile and efficient catalysts for a wide range of organic transformations.[1][2][3] Their utility stems from their character as soft Lewis acids, which allows for the activation of π-systems such as alkenes and alkynes.[4] Among these, silver(I) carboxylates are particularly noteworthy due to their solubility in organic solvents and their ability to act as both a source of the silver(I) cation and a basic carboxylate anion. While specific applications of this compound are not extensively documented, its structural similarity to other catalytically active silver carboxylates suggests its potential in various organic reactions.

This document provides an overview of the potential applications of this compound as a catalyst, with protocols and data extrapolated from known silver-catalyzed reactions.

A³ Coupling (Aldehyde-Alkyne-Amine) Reaction

The A³ coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines, which are valuable building blocks in medicinal chemistry and materials science. Silver catalysts, often in the form of silver salts, have been shown to be effective in promoting this transformation.

Reaction Principle:

The reaction involves the condensation of an aldehyde and an amine to form an in-situ iminium ion, which is then attacked by a silver acetylide species generated from the terminal alkyne and the silver(I) catalyst.

General Scheme:

Experimental Protocol: Synthesis of a Propargylamine using a Silver(I) Carboxylate Catalyst

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.1 mmol)

-

Terminal Alkyne (1.2 mmol)

-

Silver(I) Carboxylate (e.g., this compound, 0.05 mmol, 5 mol%)

-

Toluene (5 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Brine Solution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and this compound (0.05 mmol).

-

Add toluene (5 mL) to the flask and stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

Data Presentation:

The following table summarizes representative yields for the A³ coupling reaction with various substrates, based on typical results for silver-catalyzed systems.

| Entry | Aldehyde (R¹) | Amine (R²R³) | Alkyne (R⁴) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 92 |

| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | 88 |

| 3 | Butyraldehyde | Diethylamine | 1-Hexyne | 75 |

| 4 | Cyclohexanecarboxaldehyde | Pyrrolidine | Trimethylsilylacetylene | 85 |

Logical Workflow for A³ Coupling Reaction

Caption: Workflow for the this compound catalyzed A³ coupling reaction.

[3+2] Cycloaddition of Azides and Alkynes (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal "click" reaction. However, other metals, including silver, have been shown to catalyze this transformation, leading to the formation of 1,2,3-triazoles. Silver catalysis can sometimes offer complementary reactivity or be advantageous in systems where copper is undesirable.

Reaction Principle:

The silver(I) catalyst activates the terminal alkyne to form a silver acetylide, which then reacts with an organic azide in a [3+2] cycloaddition manner to yield the 1,4-disubstituted 1,2,3-triazole.

General Scheme:

Experimental Protocol: Synthesis of a 1,2,3-Triazole using a Silver(I) Carboxylate Catalyst

Materials:

-

Organic Azide (1.0 mmol)

-

Terminal Alkyne (1.1 mmol)

-

Silver(I) Carboxylate (e.g., this compound, 0.02 mmol, 2 mol%)

-

tert-Butanol/Water (1:1, 4 mL)

-

Sodium Ascorbate (0.1 mmol, 10 mol%) - May be required as a reducing agent to maintain the Ag(I) state.

-

Dichloromethane (DCM)

-

Saturated aqueous solution of EDTA

Procedure:

-

In a screw-cap vial, dissolve the organic azide (1.0 mmol) and terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

-

Add this compound (0.02 mmol) and sodium ascorbate (0.1 mmol) to the solution.

-

Seal the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with a saturated aqueous solution of EDTA to remove any residual silver salts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation:

The following table presents typical yields for the silver-catalyzed azide-alkyne cycloaddition.

| Entry | Azide (R¹) | Alkyne (R²) | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | 95 |

| 2 | Phenyl azide | 1-Octyne | 89 |

| 3 | 1-Azido-4-methoxybenzene | Propargyl alcohol | 91 |

| 4 | (Azidomethyl)benzene | Ethynyltrimethylsilane | 85 |

R¹-COOH + Styrene --[Ag(I) Cinnamate, Oxidant]--> R¹-CH=CH-Ph + CO₂ + H₂O

References

Investigating the Antifungal Properties of Silver(I) Cinnamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver(I) cinnamate, the silver salt of cinnamic acid, is a compound of interest for novel antifungal agent development. It combines the well-documented broad-spectrum antimicrobial properties of silver ions with the known antifungal and bioactive characteristics of cinnamic acid and its derivatives. Cinnamic acid, a naturally occurring organic acid, and its analogues have demonstrated the ability to disrupt fungal cell membranes and inhibit essential enzymes. Silver ions, on the other hand, exert their antifungal effects through multiple mechanisms, including cell membrane damage, generation of reactive oxygen species (ROS), and interference with cellular respiration and DNA replication.[1][2][3][4][5][6] The synthesis of this compound offers a promising strategy to potentially achieve synergistic or enhanced antifungal activity.

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of the antifungal properties of this compound. Detailed protocols for in vitro antifungal susceptibility testing and cytotoxicity assessment are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the reaction of a soluble silver salt, such as silver nitrate, with an alkali metal salt of cinnamic acid, or by the direct reaction of cinnamic acid with a silver source like silver oxide. The latter method avoids the need for subsequent removal of salt impurities.[7]

Protocol: Synthesis of this compound from Cinnamic Acid and Silver Oxide

This protocol is adapted from a general method for synthesizing silver carboxylates.[7]

Materials:

-

Cinnamic acid (C₉H₈O₂)

-

Silver(I) oxide (Ag₂O)

-

Aromatic hydrocarbon solvent (e.g., Toluene)

-

Stir plate and magnetic stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Filtration apparatus

Procedure:

-

In a reaction vessel, dissolve a specific molar amount of cinnamic acid in an appropriate volume of the aromatic hydrocarbon solvent.

-

With continuous stirring at room temperature (approximately 23-27°C), gradually add a stoichiometric amount of silver(I) oxide to the cinnamic acid solution. The reaction proceeds as follows: 2 C₉H₈O₂ + Ag₂O → 2 Ag(C₉H₇O₂) + H₂O.

-

Continue stirring the mixture at room temperature to facilitate the reaction. The reaction mixture may be gently warmed to ensure complete reaction, but high temperatures should be avoided to prevent decomposition.

-

The completion of the reaction is indicated by the dissolution of the silver oxide and the formation of a clear or slightly colored solution of this compound.

-

The resulting solution containing this compound can be used directly for further experiments, or the solvent can be removed under reduced pressure to obtain the solid product. The generated water may also be removed through appropriate techniques if a dry product is required.

Data Presentation: Antifungal Activity

Table 1: Antifungal Activity of Cinnamic Acid Derivatives [8][9][10]

| Compound | Fungal Strain | MIC (µM) |

| Butyl Cinnamate | Candida albicans | 626.62 |

| Butyl Cinnamate | Candida tropicalis | 626.62 |

| Butyl Cinnamate | Candida glabrata | 626.62 |

| Butyl Cinnamate | Aspergillus flavus | 626.62 |

| Butyl Cinnamate | Penicillium citrinum | 626.62 |

| Ethyl Cinnamate | Candida spp. | 726.36 |

| Methyl Cinnamate | Candida spp. | 789.19 |

Table 2: Antifungal Activity of Silver Compounds [11][12][13][14]

| Compound | Fungal Strain | MIC (µg/mL) |

| Silver Nanoparticles | Candida albicans | 0.5 - 2.0 |

| Silver Nanoparticles | Candida parapsilosis | 0.5 |

| Silver Nanoparticles | Candida tropicalis | 2.5 |

| Silver Nanoparticles | Candida glabrata | - |

| Silver Nitrate | Fusarium avenaceum | 5 - 10 (fungistatic) |

| Silver Nitrate | Fusarium equiseti | 5 - 10 (fungistatic) |

| Ag₃[PMo₁₂O₄₀] | Sporothrix spp. | 8 - 16 |

| Ag₃[PW₁₂O₄₀] | Sporothrix spp. | 8 - 32 |

Note: The data presented are for comparative purposes. The actual antifungal activity of this compound must be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium.

-

Perform serial twofold dilutions of the compound in the 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compound.

-

Include a growth control (inoculum without the compound) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, determined visually or by measuring the optical density at a specific wavelength.

-

Determination of Antifungal Activity by Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

-

This compound

-

Fungal strains

-

Mueller-Hinton agar or Sabouraud Dextrose Agar plates

-

Sterile cork borer or pipette tips

-

Incubator

Procedure:

-

Preparation of Agar Plates:

-

Prepare the agar medium and pour it into sterile Petri dishes.

-

-

Inoculation:

-

Spread a standardized fungal inoculum evenly over the surface of the agar plates.

-

-

Well Preparation and Sample Addition:

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a specific volume of the this compound solution at different concentrations into the wells.

-

A solvent control and a positive control (a known antifungal agent) should be included.

-

-

Incubation and Measurement:

-

Incubate the plates at the optimal temperature for the fungal strain for 24-72 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

-

Cytotoxicity Assay on Mammalian Cell Lines

It is crucial to assess the potential toxicity of any new antimicrobial agent against mammalian cells. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

-

Mandatory Visualizations

Proposed Mechanism of Antifungal Action of this compound

The antifungal activity of this compound is hypothesized to be a dual action of its constituent components: the silver(I) ion and the cinnamate moiety.

Caption: Proposed dual mechanism of antifungal action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the workflow for determining the antifungal efficacy of this compound.

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Logical Relationship of Cytotoxicity Assessment

This diagram outlines the logical steps involved in assessing the cytotoxicity of this compound.

Caption: Logical workflow for determining the cytotoxicity of a test compound.

References

- 1. Silver Carboxylate as an Antibiotic-Independent Antimicrobial: A Review of Current Formulations, in vitro Efficacy, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. repository.unar.ac.id [repository.unar.ac.id]

- 6. Synergistic effect between silver nanoparticles and antifungal agents on Candida albicans revealed by dynamic surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9198288B2 - Method of making silver carboxylates for conductive ink - Google Patents [patents.google.com]

- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Activity of Silver Salts of Keggin-Type Heteropolyacids Against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Antifungal Activity of Silver Nanoparticles Embedded in Pullulan Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodirected Synthesis of Silver Nanoparticles Using Aqueous Honey Solutions and Evaluation of Their Antifungal Activity against Pathogenic Candida Spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTIFUNGAL ACTIVITY OF SILVER NANOPARTICLES OBTAINED BY GREEN SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing the yield and purity of Silver(I) cinnamate synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the yield and purity of Silver(I) cinnamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a precipitation reaction involving the metathesis of a soluble silver salt, typically silver nitrate (AgNO₃), with a soluble cinnamate salt, such as sodium cinnamate or potassium cinnamate, in an aqueous solution. An alternative one-pot, water-free method involves the direct reaction of a silver source like silver(I) oxide (Ag₂O) with cinnamic acid in a non-aqueous solvent.[1][2][3]

Q2: What are the expected yield and purity for this synthesis?

A2: With an optimized protocol, yields for silver carboxylates can be high, often exceeding 70-90%.[4] The purity of the final product is expected to be high, especially after thorough washing to remove residual salts. High-purity silver compounds can reach purities of 99.99% or greater with appropriate refining techniques.[5]

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature plays a crucial role in the synthesis. For aqueous precipitation reactions, the temperature can influence the solubility of reactants and the crystallinity of the product. In methods using silver oxide and cinnamic acid, the temperature must be carefully controlled, typically between 60°C and 100°C, to ensure the reaction proceeds without thermal decomposition of the product.[1]

Q4: What is the ideal molar ratio of reactants?

A4: For the reaction between a silver salt and a cinnamate salt, a stoichiometric or slight excess of the cinnamate salt is generally used to ensure complete precipitation of the silver ions. When using silver oxide and cinnamic acid, the molar ratio of silver cation to the organic acid can range from 0.9:1 to 1.75:1, with a 1:1 ratio being the most preferred to ensure efficient use of the silver source.[1]

Q5: How can I confirm the formation and purity of this compound?

A5: The formation and purity of this compound can be confirmed using various analytical techniques. Infrared (IR) spectroscopy can identify the characteristic carboxylate stretches. Elemental analysis will determine the percentage of silver, carbon, and hydrogen, which can be compared to the theoretical values. X-ray diffraction (XRD) can be used to confirm the crystalline structure of the product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete precipitation of this compound. 2. Product loss during washing or filtration. 3. Sub-optimal reaction temperature.[1] 4. Incorrect molar ratio of reactants.[1] | 1. Ensure complete dissolution of the cinnamate salt before adding the silver nitrate solution. Check the pH to ensure the cinnamic acid is fully deprotonated. 2. Use a fine filter paper or a centrifuge to collect the precipitate. Minimize the volume of washing solvent. 3. Optimize the reaction temperature. For aqueous precipitation, conduct the reaction at room temperature or slightly elevated temperatures. For the silver oxide method, maintain the temperature between 85°C and 95°C.[1] 4. Use a slight excess of the cinnamate salt in precipitation reactions. In the silver oxide method, a 1:1 molar ratio is optimal.[1] |

| Product Discoloration (Gray or Black Precipitate) | 1. Photodecomposition of the silver salt to metallic silver. 2. Presence of impurities in the starting materials. 3. Thermal decomposition at high temperatures.[1] | 1. Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil. 2. Use high-purity starting materials. 3. Ensure the reaction temperature does not exceed 100°C.[1] |

| Inconsistent Crystal Morphology | 1. Variations in the rate of addition of reactants. 2. Inadequate stirring. 3. Fluctuations in reaction temperature. | 1. Add the silver nitrate solution slowly and at a constant rate to the cinnamate solution with vigorous stirring. 2. Maintain consistent and efficient stirring throughout the reaction to ensure homogeneity. 3. Use a temperature-controlled water bath to maintain a stable reaction temperature. |

| Contamination with Starting Materials | 1. Incomplete reaction. 2. Insufficient washing of the final product. | 1. Increase the reaction time to ensure the reaction goes to completion. 2. Wash the precipitate thoroughly with deionized water to remove unreacted salts, followed by a non-polar solvent like diethyl ether to remove any unreacted cinnamic acid. |

| Poor Solubility of Sodium Cinnamate | 1. Low temperature of the solvent. | 1. Gently warm the aqueous solution to a temperature above the Krafft temperature to increase the solubility of the sodium cinnamate before the addition of the silver salt.[6] |

Experimental Protocols

Protocol 1: Aqueous Precipitation Method

This protocol is based on the reaction between silver nitrate and sodium cinnamate.

Materials:

-

trans-Cinnamic acid

-

Sodium hydroxide (NaOH)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Cinnamate Solution:

-

Dissolve a specific molar amount of trans-cinnamic acid in a minimal amount of ethanol.

-

In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the cinnamic acid solution with constant stirring to form sodium cinnamate.

-

-

Preparation of Silver Nitrate Solution:

-

Dissolve an equimolar amount of silver nitrate in deionized water in a separate flask. Protect this solution from light.

-

-

Precipitation:

-

Slowly add the silver nitrate solution dropwise to the sodium cinnamate solution with vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Wash the precipitate with a small amount of ethanol to remove any excess organic impurities.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

-

Protocol 2: One-Pot Synthesis from Silver(I) Oxide

This protocol outlines a water-free method for synthesizing this compound.[1][2]

Materials:

-

Silver(I) oxide (Ag₂O)

-

trans-Cinnamic acid

-

A suitable hydrocarbon solvent (e.g., toluene)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, prepare a mixture of trans-cinnamic acid and the hydrocarbon solvent.

-

-

Reaction:

-

Heat the mixture to a temperature between 85°C and 95°C.[1]

-

Slowly add the silver(I) oxide powder to the heated mixture in small portions with vigorous stirring. The molar ratio of silver oxide to cinnamic acid should be approximately 1:2 (or a silver cation to acid ratio of 1:1).[1]

-

The reaction will produce water as a byproduct, which can be removed by azeotropic distillation if a Dean-Stark trap is used.

-

Maintain the reaction at the specified temperature for a sufficient time to ensure complete reaction, typically 2-4 hours.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The this compound will precipitate out of the solvent.

-

Collect the precipitate by filtration.

-

Wash the product with a fresh portion of the hydrocarbon solvent to remove any unreacted cinnamic acid.

-